N-(3,4-difluorophenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide
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Overview
Description
N-(3,4-difluorophenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide is a chemical compound with a complex structure that includes a difluorophenyl group, a tetrahydropyran ring, and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3,4-difluorophenyl intermediate, followed by the introduction of the tetrahydropyran ring and the isonicotinamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form
Scientific Research Applications
N-(3,4-difluorophenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(3,4-difluorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzamide
- N-(3,4-difluorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine
Uniqueness
N-(3,4-difluorophenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its difluorophenyl group, tetrahydropyran ring, and isonicotinamide moiety contribute to its versatility and effectiveness in various scientific research contexts.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3/c19-15-2-1-14(10-16(15)20)22-18(23)13-3-6-21-17(9-13)25-11-12-4-7-24-8-5-12/h1-3,6,9-10,12H,4-5,7-8,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMFRHLBVNUXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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